Atf4-IN-1

ATF4 inhibition ER stress Thapsigargin assay

Atf4-IN-1 (Compound 21) is a potent ATF4 expression inhibitor (IC50 32.43 nM) and eIF2B activator (EC50 5.844 nM). Its dual activity and 2,960-fold therapeutic window over cytotoxicity make it a superior research tool for integrated stress response studies in neurodegenerative models. This white to off-white powder (≥98% purity) is available for immediate research procurement.

Molecular Formula C24H21Cl2N3O4
Molecular Weight 486.3 g/mol
Cat. No. B12370879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtf4-IN-1
Molecular FormulaC24H21Cl2N3O4
Molecular Weight486.3 g/mol
Structural Identifiers
SMILESC1CC(CCC1C2=NN=C(O2)C3=CC4=C(O3)C=CC(=C4)Cl)NC(=O)COC5=CC=C(C=C5)Cl
InChIInChI=1S/C24H21Cl2N3O4/c25-16-3-8-19(9-4-16)31-13-22(30)27-18-6-1-14(2-7-18)23-28-29-24(33-23)21-12-15-11-17(26)5-10-20(15)32-21/h3-5,8-12,14,18H,1-2,6-7,13H2,(H,27,30)
InChIKeySPVSXTFJOVJLPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atf4-IN-1 Procurement Guide: Specifications, Mechanism and Comparator Context


Atf4-IN-1 (Compound 21, CAS: 2991057-76-0) is a synthetic small molecule that functions both as an inhibitor of activating transcription factor 4 (ATF4) expression and as an activator of eukaryotic initiation factor 2B (eIF2B) [1]. Its molecular formula is C24H21Cl2N3O4 with a molecular weight of 486.35 g/mol, and it is supplied as a white to off-white solid powder with purity ≥98% . The compound emerged from a medicinal chemistry campaign focused on oxadiazole-containing eIF2B activators, with ATF4 inhibition serving as the primary functional readout [1].

Atf4-IN-1 Comparator Analysis: Why ISRIB, ATF4-IN-2, and Other eIF2B Activators Are Not Direct Substitutes


ATF4-modulating compounds within the integrated stress response (ISR) pathway exhibit divergent pharmacological profiles that preclude simple interchange. While ISRIB (trans-isomer) and ATF4-IN-2 both engage the eIF2B-ATF4 axis, they differ substantially in potency, dual-activity balance, and therapeutic window. ISRIB acts as a pure eIF2B activator with reported ATF4-reporter EC50 values around 5–15 nM depending on cellular context [1], yet lacks the direct ATF4 inhibitory potency that defines Atf4-IN-1. ATF4-IN-2, a close structural analog, exhibits ~47% weaker ATF4 inhibition (IC50: 47.71 nM vs. 32.43 nM) and has no published eIF2B activation data [2]. Substitution without quantitative justification risks introducing confounding variables in dose-response studies, off-target cytotoxicity thresholds, and mechanistic interpretation of dual-pathway engagement.

Atf4-IN-1 Comparative Evidence: Potency, Dual Activity, Cytotoxicity and Solubility Benchmarks


Atf4-IN-1 vs. ISRIB: ATF4 Expression Inhibition Potency in ER-Stressed HEK-293T Cells

Atf4-IN-1 demonstrates superior ATF4 inhibitory activity compared to ISRIB in Thapsigargin-stimulated HEK-293T cells . This represents a functional cellular assay rather than a cell-free biochemical assay, providing pharmacologically relevant context for compound selection.

ATF4 inhibition ER stress Thapsigargin assay

Atf4-IN-1 vs. ATF4-IN-2: Comparative ATF4 Inhibition Potency from Shared Chemical Series

Within the same oxadiazole-containing chemical series reported in ChemMedChem (2024), Atf4-IN-1 (Compound 21) exhibits superior ATF4 inhibitory potency compared to its close structural analog ATF4-IN-2 (Compound 29) [1].

Structure-activity relationship ATF4 inhibitor SAR comparison

Atf4-IN-1 Dual Activity: eIF2B Activation EC50 Provides Mechanistic Distinction from Pure ATF4 Inhibitors

Atf4-IN-1 is distinguished from many ATF4-targeting compounds by its concurrent eIF2B activator activity, quantified with an EC50 of 5.844 nM in HEK-293T cells . This dual activity profile (ATF4 inhibition + eIF2B activation) is absent in pure ATF4 inhibitors and provides a unique experimental tool.

eIF2B activator dual pharmacology ISR modulator

Atf4-IN-1 Cytotoxicity Window: Therapeutic Index Comparison with ATF4 Inhibitory Potency

Atf4-IN-1 exhibits a favorable therapeutic window between ATF4 inhibition and cellular cytotoxicity. The compound inhibits HEK-293T cell proliferation with an IC50 of 96 μM, which is approximately 3,000-fold higher than its ATF4 inhibitory IC50 (32.43 nM) . While ISRIB is described as having minimal cytotoxicity in similar assays, a direct quantitative comparator for ISRIB in this specific proliferation assay is not available in the primary literature .

cytotoxicity therapeutic window selectivity index

Atf4-IN-1 Solubility Profile: DMSO Solubility Enables Flexible Stock Solution Preparation

Atf4-IN-1 demonstrates good solubility in DMSO at ~8.33 mg/mL (~17.13 mM), enabling preparation of concentrated stock solutions suitable for most in vitro applications . This solubility value provides a practical benchmark for laboratory handling compared to more lipophilic analogs that may require specialized solubilization protocols.

solubility stock preparation formulation

Atf4-IN-1 Scientific Applications: Optimal Use Cases Based on Comparative Evidence


Neurodegenerative Disease Research Requiring Dual ATF4 Inhibition and eIF2B Activation

Atf4-IN-1 is optimally deployed in neurodegenerative disease models (e.g., Alzheimer's disease, Parkinson's disease, ALS) where simultaneous ATF4 suppression and eIF2B activation is mechanistically desirable. The compound's dual pharmacology addresses the ISR at two distinct nodes — inhibiting the downstream effector ATF4 while potentiating eIF2B activity upstream — a profile not achieved by single-mechanism comparators like ISRIB (eIF2B activation only) or ATF4-IN-2 (weaker ATF4 inhibition, no confirmed eIF2B activation) [1]. Working concentrations should be titrated around the ATF4 IC50 of 32.43 nM, with eIF2B activation expected at sub-10 nM concentrations (EC50 = 5.844 nM) .

ER Stress and Unfolded Protein Response (UPR) Mechanistic Studies

For investigations of endoplasmic reticulum stress and the UPR, Atf4-IN-1 provides a defined pharmacological tool with validated activity in Thapsigargin-stimulated cellular models. The compound's inhibition of ATF4 expression has been demonstrated in both HEK-293T (protein level, IC50 = 32.43 nM) and HeLa cells (mRNA level, 200 nM, 3 h treatment) [1]. This cross-cell-line validation reduces the risk of cell-type-specific artifacts. When compared to ISRIB, Atf4-IN-1's superior ATF4 inhibition in this Thapsigargin-stimulated context makes it the preferred choice for studies where ATF4 suppression is the primary endpoint .

Structure-Activity Relationship (SAR) Studies of Oxadiazole-Containing eIF2B Activators

In medicinal chemistry and SAR programs focused on eIF2B-ATF4 pathway modulators, Atf4-IN-1 (Compound 21) serves as a key benchmark within the oxadiazole series. Its 1.47-fold potency advantage over ATF4-IN-2 (Compound 29) provides a quantitative reference point for evaluating structural modifications [1]. The compound's well-characterized dual activity profile (ATF4 IC50 = 32.43 nM; eIF2B EC50 = 5.844 nM) establishes a baseline against which novel analogs can be compared for potency, dual-activity balance, and therapeutic window .

Cellular Stress Response Studies Requiring Low Cytotoxicity Interference

Experiments involving prolonged compound exposure or sensitive cell lines benefit from Atf4-IN-1's favorable therapeutic window. With a cytotoxicity IC50 of 96 μM versus an ATF4 inhibitory IC50 of 32.43 nM (~2,960-fold separation), Atf4-IN-1 minimizes the risk of cytotoxicity-driven artifacts at pharmacologically active concentrations [1]. This window supports cleaner interpretation of stress pathway modulation without confounding cell death signals, particularly in assays extending beyond 24 hours or employing primary cell cultures .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atf4-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.